molecular formula C18H22N6O4 B3515222 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

Cat. No.: B3515222
M. Wt: 386.4 g/mol
InChI Key: YKIUYVUWRMIMSF-UHFFFAOYSA-N
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Description

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid is a complex organic compound that features a triazine ring substituted with morpholine groups and an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid typically involves the reaction of cyanuric chloride with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Mechanism of Action

The mechanism of action of 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid is unique due to its combination of a triazine ring with morpholine groups and an aminobenzoic acid moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, setting it apart from other triazine derivatives.

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c25-15(26)13-3-1-2-4-14(13)19-16-20-17(23-5-9-27-10-6-23)22-18(21-16)24-7-11-28-12-8-24/h1-4H,5-12H2,(H,25,26)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUYVUWRMIMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
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2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid
Reactant of Route 6
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

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